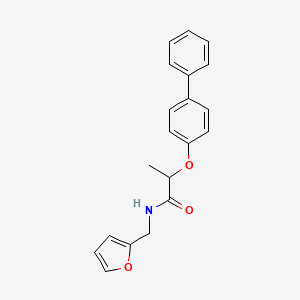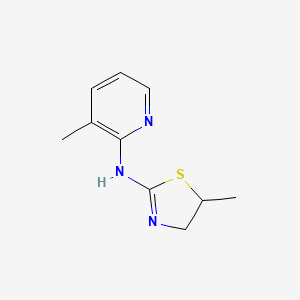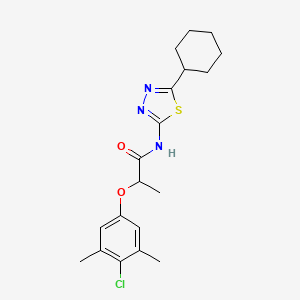
2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide, also known as bisoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the action of adrenaline and other stress hormones on the heart, reducing the workload on the heart and lowering blood pressure.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to reduce mortality and hospitalization rates in patients with heart failure, and to improve exercise tolerance and quality of life in patients with angina. Bisoprolol has also been studied in combination with other medications for the treatment of hypertension, such as diuretics and ACE inhibitors.
Mécanisme D'action
Bisoprolol works by selectively blocking beta-1 adrenergic receptors in the heart, which reduces the heart rate and contractility. This results in a decrease in cardiac output and blood pressure. Bisoprolol also reduces the release of renin from the kidneys, which leads to a decrease in angiotensin II and aldosterone levels, further reducing blood pressure.
Biochemical and Physiological Effects
Bisoprolol has been shown to have a number of biochemical and physiological effects on the body. It reduces sympathetic nervous system activity, which can lead to a decrease in heart rate, blood pressure, and cardiac output. Bisoprolol also reduces the release of pro-inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide has been shown to improve endothelial function, which can help to prevent atherosclerosis and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Bisoprolol can also be used in combination with other medications to study their synergistic effects. However, there are some limitations to using 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide in lab experiments. It can have variable effects depending on the dose and route of administration, and it can also have off-target effects on other beta receptors in the body.
Orientations Futures
There are several future directions for research on 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide. One area of interest is in the development of new formulations and delivery methods, such as sustained-release formulations or transdermal patches. Another area of interest is in the use of 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide in combination with other medications for the treatment of cardiovascular diseases. Additionally, there is ongoing research on the use of 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide in other conditions, such as chronic obstructive pulmonary disease and anxiety disorders.
Conclusion
In conclusion, 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the action of adrenaline and other stress hormones on the heart, reducing the workload on the heart and lowering blood pressure. Bisoprolol has been extensively studied for its therapeutic effects in cardiovascular diseases, and it has several advantages for lab experiments. There are also several future directions for research on 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide, including the development of new formulations and the use of 2-(4-biphenylyloxy)-N-(2-furylmethyl)propanamide in other conditions.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15(20(22)21-14-19-8-5-13-23-19)24-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,15H,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYWAZUGJIEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N-(furan-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B4174386.png)
![ethyl 4-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4174392.png)
![methyl 4-[(3,5-dichlorophenyl)amino]-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoate](/img/structure/B4174394.png)

![N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-buten-1-yl]-2,4-dichlorobenzamide](/img/structure/B4174413.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4174419.png)
![2-(3-bromophenyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174427.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4174436.png)
![N-(4-methylphenyl)-2-[(3-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4174442.png)
![ethyl 4-[4-(cyclohexyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4174443.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174450.png)
![N-(2-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4174457.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4174482.png)